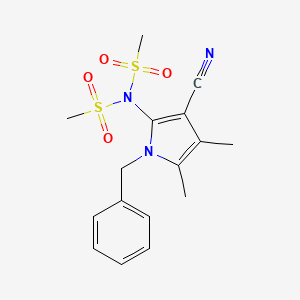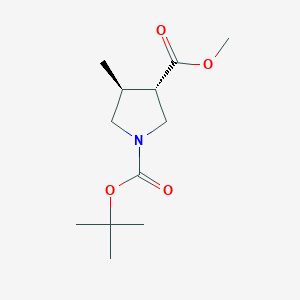
2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide (2-CNS-4-MPA) is an organic compound with a range of applications in scientific research. This compound is used in a variety of laboratory experiments to study the structure and function of proteins and other biological molecules. It is also used as a reagent in organic chemistry, and as a pharmaceutical intermediate in drug development.
Wirkmechanismus
2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide acts as a substrate for enzymes in the body, and is involved in the catalysis of various biochemical reactions. It is also known to bind to proteins and other biological molecules, and can be used to study the structure and function of these molecules.
Biochemical and Physiological Effects
2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to inhibit the activity of certain proteins, including the protein kinase C (PKC) family and the transcription factor NF-κB.
Vorteile Und Einschränkungen Für Laborexperimente
2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide has several advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature. It is also soluble in a variety of organic solvents, making it easy to work with. However, it is also toxic and can be harmful if ingested or inhaled, so it must be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide in scientific research. It could be used in the development of new drugs and therapies, as well as in the study of enzyme kinetics and protein-ligand binding. It could also be used to study the structure and function of proteins and other biological molecules, and to develop new methods for drug delivery. Additionally, it could be used in the study of drug-receptor interactions, and in the development of new diagnostic tests. Finally, it could be used to study the effects of environmental pollutants on biological systems.
Synthesemethoden
2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide can be synthesized in a two-step process. The first step involves the reaction of 2-cyano-4-methoxybenzene-sulfonic acid (2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide) with an alkyl halide in the presence of a base. This reaction produces a sulfonamide, which is then reacted with an aromatic amine in the presence of a catalyst to produce the final product.
Wissenschaftliche Forschungsanwendungen
2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide is widely used in scientific research as a reagent for the synthesis of proteins and other biological molecules. It is also used in the study of enzyme kinetics, protein-ligand binding, and the structure of proteins. In addition, it has been used in the development of new drugs and in the study of drug-receptor interactions.
Eigenschaften
IUPAC Name |
2-(2-cyanophenyl)sulfonyl-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-27-17-12-10-16(11-13-17)23-21(24)18-7-3-5-9-20(18)28(25,26)19-8-4-2-6-15(19)14-22/h2-13H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCIVFICUNVIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2707241.png)




![3-[(5-Carboxy-2,4-dichlorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2707251.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2707252.png)



![octahydro-1H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2707260.png)


